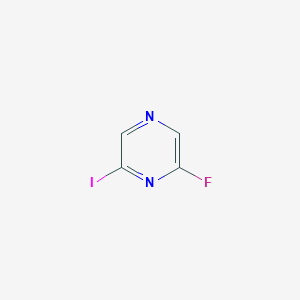

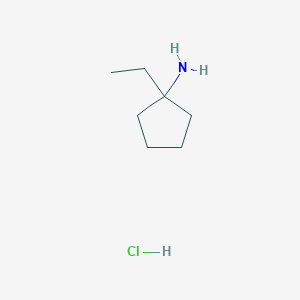

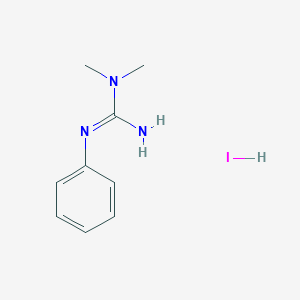

![molecular formula C8H8BrN3 B1450341 (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1263060-69-0](/img/structure/B1450341.png)

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthesis and Characterization in Chemistry

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine has been utilized in the synthesis of novel chemical structures. For instance, Vishwanathan and Gurupadayya (2014) synthesized novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, showcasing its role in the development of new chemical entities (Vishwanathan & Gurupadayya, 2014).

Biological Activity and Metal Complex Formation

In the field of biology and medicine, compounds derived from this compound have shown significant biological activities. Al-Hakimi et al. (2020) synthesized metal complexes from a derivative and evaluated their antibacterial, antifungal, and antitumor activities, highlighting the potential of these compounds in therapeutic applications (Al-Hakimi et al., 2020).

Antimicrobial Applications

Ajani et al. (2016) synthesized a series of benzimidazole derivatives, including 1H-benzo[d]imidazol-2-yl)methanamine, and investigated their antimicrobial properties. The results indicated significant potency against various microbial strains, showcasing the compound's potential in antimicrobial applications (Ajani et al., 2016).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been used as corrosion inhibitors. Yadav, Sarkar, and Purkait (2015) studied amino acid compounds derived from it for their inhibitory effects on steel corrosion, demonstrating its application in protecting materials from corrosive environments (Yadav, Sarkar, & Purkait, 2015).

Fluorescence and Coordination Chemistry

The compound also finds application in fluorescence studies and coordination chemistry. Wen-yao (2012) synthesized a compound with fluorescence properties and coordination capability with Zn2+, indicating potential uses in sensing and molecular recognition (Wen-yao, 2012).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could interact with a variety of biological targets.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound could affect multiple pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could impact their bioavailability .

Result of Action

Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

It’s known that imidazole derivatives are amphoteric in nature, showing both acidic and basic properties . This suggests that the compound’s action could potentially be influenced by the pH of its environment.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Additionally, this compound has been found to bind to certain receptors, such as G-protein-coupled receptors, modulating their signaling pathways. This binding can result in changes in cellular responses, including alterations in gene expression and protein synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of the intrinsic apoptotic pathway, resulting in cell death.

Moreover, this compound can affect cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for cell survival, proliferation, and metabolism. By modulating these pathways, this compound can alter cellular functions and responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling .

Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, affecting cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods .

Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These changes can have significant implications for the compound’s therapeutic potential and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other enzymes .

The metabolic flux and levels of specific metabolites can be affected by this compound, influencing cellular metabolism and function. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, determining its intracellular concentration and localization .

This compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and apoptosis. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and transcriptional activity .

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

(4-bromo-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRXKDIZQIWUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263060-69-0 | |

| Record name | (4-bromo-1H-1,3-benzodiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

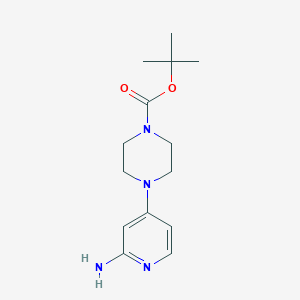

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B1450261.png)

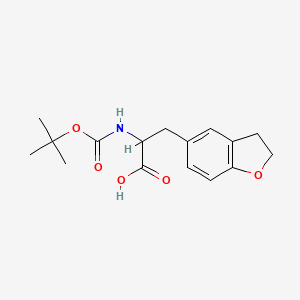

![[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride](/img/structure/B1450269.png)

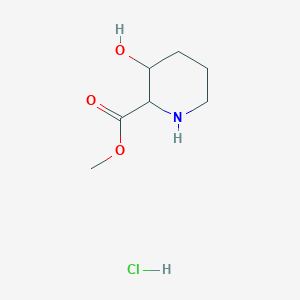

![2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1450271.png)

![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)